tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-18(2,3)27-17(25)23-10-8-22(9-11-23)15-7-6-14-19-20-16(24(14)21-15)13-5-4-12-26-13/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXNHADLFJKDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization of Pyridazine Precursors
A foundational method involves treating pyridazine-3-carbaldehyde derivatives with hydrazine to form hydrazones, which undergo oxidative cyclization. For example, 3-(furan-2-yl)-1H-1,2,4-triazole can react with 6-chloropyridazin-3-amine under acidic conditions to yield the triazolo[4,3-b]pyridazine core. MnO₂ or lead tetraacetate is often employed for oxidation, achieving yields of 67–75%.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Hydrazine hydrate | EtOH/H₂O | 80°C | 70% |
| MnO₂ | DCM | RT | 71% |
Tetrazole Thermolysis
Thermolysis of tetrazoles fused to pyridazines offers an alternative route. For instance, heating 5-(pyridazin-3-yl)-1H-tetrazole at 400°C under vacuum generates the triazolo[4,3-b]pyridazine system via nitrogen extrusion. This method, while efficient, requires specialized equipment and yields ~20%.
Installation of the Piperazine-Carboxylate Moiety
The piperazine group is incorporated via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:
SNAr Reaction
6-Chloro-3-(furan-2-yl)-triazolo[4,3-b]pyridazine reacts with tert-butyl piperazine-1-carboxylate in DMF at 120°C with K₂CO₃ as base. Yields range from 50–65%, with regioselectivity ensured by the electron-deficient pyridazine ring.
Reductive Amination
Hydrogenation of 6-nitro-3-(furan-2-yl)-triazolo[4,3-b]pyridazine over Pd/C in the presence of tert-butyl piperazine-1-carboxylate and ammonium formate achieves simultaneous reduction and coupling. This one-pot method yields 60–70%.
Comparative Table: Piperazine Coupling Methods
| Method | Conditions | Catalyst | Yield |
|---|---|---|---|
| SNAr | DMF, 120°C, K₂CO₃ | None | 65% |
| Reductive Amination | H₂, Pd/C, MeOH | Pd/C | 70% |
Protective Group Strategies
The tert-butoxycarbonyl (Boc) group is critical for piperazine stability during synthesis:
Boc Protection
Piperazine is treated with di-tert-butyl dicarbonate in THF/water with NaHCO₃, achieving quantitative protection. Deprotection with HCl/dioxane restores the free amine if needed.
Stability Considerations
The Boc group remains intact under SNAr conditions (≤120°C) but may cleave under strong acids (e.g., TFA).
Optimization Challenges and Solutions
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Regioselectivity : Competing cyclization pathways during triazole formation are mitigated using sterically hindered bases (e.g., DIPEA).
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Purification : Silica gel chromatography effectively separates regioisomers, while recrystallization from EtOAc/hexanes improves purity.
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Scale-Up : Flow chemistry techniques enhance safety and yield for high-temperature steps (e.g., tetrazole thermolysis) .
Chemical Reactions Analysis
Cyclocondensation of Hydrazine Derivatives
Reaction of pyridazine-3-carboxylic acid hydrazides with electrophilic agents (e.g., aldehydes or ketones) under acidic or thermal conditions forms the triazolo ring. For example:
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Hydrazide intermediates react with α,β-unsaturated carbonyl compounds (e.g., chalcones) in ethanol under reflux to yield triazolo-pyridazines .
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Substituents like furan-2-yl groups are introduced via pre-functionalized reactants or post-synthetic modifications .
Huisgen Azide–Alkyne Cycloaddition
Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) is employed for regioselective triazole formation. For example:
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Azide-functionalized pyridazine precursors react with alkyne-bearing furan derivatives to form the triazolo core .
Piperazine Coupling
The tert-butyl piperazine-1-carboxylate group is introduced via nucleophilic substitution or coupling reactions:
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Boc-protected piperazine reacts with halogenated triazolo-pyridazines (e.g., 6-chloro derivatives) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃, Et₃N) .
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Example conditions: 80°C, 48 hours, yielding >75% coupling efficiency .
Furan-2-yl Incorporation
The furan substituent is typically introduced via:
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Suzuki–Miyaura Coupling : Boronic acid-functionalized furans react with halogenated triazolo-pyridazines using Pd catalysts (Pd(PPh₃)₄) .
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Direct Alkylation : Furan-2-carbonyl chlorides or bromides react with amine intermediates under Schotten–Baumann conditions .
Key Reaction Data
*Required for further functionalization of the piperazine nitrogen.
Structural and Reactivity Insights
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Coplanarity Effects : The furan-2-yl and triazolo-pyridazine moieties exhibit near-coplanar arrangements (dihedral angle <7°), enhancing π-conjugation and electronic delocalization .
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Steric Hindrance : The tert-butyl group shields the piperazine nitrogen, limiting undesired side reactions during coupling steps .
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Hydrogen Bonding : The carbonyl oxygen of the Boc group participates in intermolecular hydrogen bonds, influencing crystallinity and stability .
Challenges and Optimization
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Regioselectivity : Competing pathways during triazolo formation require careful control of stoichiometry and catalysts .
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Solubility : Hydrophobic tert-butyl and furan groups necessitate polar solvents (e.g., DMF, THF) for efficient coupling .
This synthesis leverages robust heterocyclic chemistry and cross-coupling methodologies, with yields and selectivity validated through crystallographic and spectroscopic data .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. The presence of the furan ring in tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate enhances its biological activity against a range of pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
Anticancer Properties
The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have been shown to target specific kinases involved in cell signaling pathways critical for cancer cell proliferation.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of triazole derivatives. The compound is being studied for its ability to protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Electronics
This compound is being explored for its applications in organic electronics. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of furan and triazole rings can enhance charge transport properties and stability.
Polymer Composites
The compound can be utilized as a functional additive in polymer composites to improve mechanical strength and thermal stability. Its incorporation into polymer matrices is expected to yield materials with enhanced performance characteristics suitable for various industrial applications.
Synthesis of Heterocycles
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its synthetic versatility allows chemists to modify its structure for the development of new pharmaceuticals and agrochemicals.
Catalytic Applications
The compound has potential as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize reactive intermediates can facilitate reactions such as cross-coupling and cycloaddition processes, making it valuable in synthetic organic chemistry.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Organic Electronics
Research conducted on the application of this compound in OLEDs showed promising results with improved efficiency and stability compared to traditional materials. The incorporation of furan moieties contributed to enhanced light emission properties.
Case Study 3: Synthesis Pathways
A comprehensive synthesis pathway outlined in recent literature details the multi-step synthesis of this compound from readily available starting materials through strategic functional group transformations.
Mechanism of Action
The biological activity of tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate often involves its interaction with nucleophilic sites on enzymes or receptors. The compound's heterocyclic rings enable it to form hydrogen bonds and π-π interactions with aromatic amino acid residues in the active sites of proteins, affecting their function.
Comparison with Similar Compounds
Key Observations :
- The furan-2-yl group introduces oxygen-based aromaticity, contrasting with halogen (e.g., bromo in ) or fluorophenyl substituents (e.g., ), which may influence lipophilicity and metabolic stability.
Pharmacological and Physicochemical Properties
- Lipophilicity : The furan-2-yl group (logP ~1.3) may reduce hydrophobicity compared to bromo (logP ~2.9) or trifluoromethyl (logP ~3.5) substituents in analogs .
- Bioactivity : While direct data for the target compound are unavailable, structurally related compounds exhibit kinase inhibition (e.g., imidazo-pyridazines as PAR2 antagonists ) or antibacterial activity (e.g., triazolo-pyridazines ).
Stability and Reactivity
Biological Activity
Tert-butyl 4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate (commonly referred to as compound T) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of compound T, including its synthesis, pharmacological profiles, and case studies.
Chemical Structure and Properties
Compound T has the following chemical formula:
It features a complex structure characterized by a piperazine ring linked to a triazolo-pyridazine moiety and a furan substituent. The molecular weight of the compound is approximately 430.5 g/mol .
Antiproliferative Activity
One of the most significant areas of research concerning compound T is its antiproliferative activity. A study synthesized various derivatives of [1,2,4]triazolo[4,3-b]pyridazine and evaluated their biological effects on different cancer cell lines. The findings indicated that certain derivatives exhibited moderate to potent antiproliferative effects with IC50 values ranging from 0.008 to 90.5 μM. Specifically, compounds with similar scaffolds to T showed promising results against cell lines such as SGC-7901 and A549 .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These results suggest that the structural characteristics of compound T may contribute to its ability to inhibit cell growth and proliferation.
Antitubercular Activity
Another area of investigation for compounds related to T involves their potential as antitubercular agents. Research has shown that several derivatives exhibit significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential therapeutic applications of triazolo-pyridazine derivatives in treating tuberculosis.
The mechanism by which compound T exerts its biological effects appears to involve inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division . This mechanism is consistent with findings from related compounds that target cellular processes critical for cancer cell proliferation.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various [1,2,4]triazolo[4,3-b]pyridazine derivatives for their biological activities. The study reported that specific modifications in the chemical structure led to enhanced antiproliferative properties and improved selectivity against cancer cells compared to normal cells .
In Vivo Studies
While in vitro studies provide valuable insights into the efficacy of compound T, in vivo evaluations are crucial for understanding its therapeutic potential. Current research is focusing on animal models to assess the pharmacokinetics and toxicity profiles of these compounds.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves:
- Step 1: Preparation of a boronic ester intermediate (e.g., tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate) via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 3-bromo-furan derivatives .
- Step 2: Deprotection of the tert-butyl carbamate group using HCl/dioxane to yield the free piperazine intermediate .
- Purification: Silica gel chromatography (e.g., 0–60% ethyl acetate/petroleum ether gradient) .
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Pd(PPh3)4, Na2CO3, toluene/ethanol/water, 90°C | 60% | |
| 2 | 4M HCl/dioxane, RT, 16h | 89–94% |
Q. How is structural characterization performed?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., triazolopyridazine ring substitution) and Boc-group integrity .
- LCMS: Monitors reaction progress and confirms molecular weight (e.g., m/z 347.1 [M+H]+ observed for intermediates) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., triclinic P1 space group, Z=2) .
Q. What are the primary biological screening assays?
- BRD4 Bromodomain Binding: Fluorescence polarization assays using recombinant BRD4 proteins (IC50 values <100 nM for optimized analogs) .
- Cellular c-Myc Downregulation: Western blotting in cancer cell lines (e.g., MV4-11 leukemia) .
Advanced Research Questions
Q. How does the furan substitution impact activity compared to other aryl groups?
- SAR Insights:
Comparative Data:
| Substituent | BRD4 IC50 (nM) | Metabolic Stability (t1/2, human liver microsomes) |
|---|---|---|
| Furan-2-yl | 120 | 15 min |
| 3-CF3-phenyl | 25 | 45 min |
| Thiazol-4-yl | 80 | 30 min |
| Data adapted from . |
Q. How are contradictions between in vitro binding and cellular activity resolved?
- Strategies:
- Solubility Optimization: Use logP/logD calculations (target <3) to improve membrane permeability .
- Prodrug Design: Mask polar groups (e.g., phosphate esters) for enhanced cellular uptake .
- Ternary Complex Assays: Evaluate target engagement in physiological environments (e.g., histone peptide competition) .
Example: AZD5153 (a triazolopyridazine-based BRD4 inhibitor) showed improved cellular activity after reducing cLogP from 4.2 to 2.8 via piperazine substitution .
Q. What in vivo models validate efficacy?
Q. How are crystallographic data applied in drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
